Bienvenue dans la boutique en ligne BenchChem!

GPR40 Activator 1

GPR40/FFA1 Insulin Secretion Type 2 Diabetes

GPR40 Activator 1 (1309435-60-6) is a full GPR40 agonist (91% efficacy, EC50 114 nM) serving as a gold-standard reference for full vs. partial agonism studies in INS-1/MIN6 β-cells. Its unique terminal alkyne enables CuAAC click chemistry for custom probe synthesis—fluorescent ligands, biotinylated pull-down probes, and photoaffinity labels—capabilities impossible with TAK-875 or AMG 837. Documented absence of PPARα/δ/γ activity (IC50 >10 µM) ensures GPR40-specific readouts. Validated in vivo ED50 of 0.21 mg/kg (OGTT) provides a reliable starting dose for metabolic studies.

Molecular Formula C31H31NO3S
Molecular Weight 497.6 g/mol
Cat. No. B560085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGPR40 Activator 1
Synonyms(S)-3-(3-((5-(spiro[indene-1,4'-piperidin]-1'-ylmethyl)thiophen-2-yl)methoxy)phenyl)hex-4-ynoic acid
Molecular FormulaC31H31NO3S
Molecular Weight497.6 g/mol
Structural Identifiers
SMILESCC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCC4(CC3)C=CC5=CC=CC=C45
InChIInChI=1S/C31H31NO3S/c1-2-5-25(20-30(33)34)23-8-10-26(11-9-23)35-22-28-13-12-27(36-28)21-32-18-16-31(17-19-32)15-14-24-6-3-4-7-29(24)31/h3-4,6-15,25H,16-22H2,1H3,(H,33,34)/t25-/m0/s1
InChIKeyYSVQUSMRABAJAR-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GPR40 Activator 1: Chemical Identity, Mechanism, and Core Characteristics for Type 2 Diabetes Research


GPR40 Activator 1 (CAS 1309435-60-6) is a synthetic, small-molecule agonist of the free fatty acid receptor 1 (FFA1/GPR40) . The compound, with the IUPAC name (3S)-3-(4-{[5-({spiro[indene-1,4'-piperidin]-1'-yl}methyl)thiophen-2-yl]methoxy}phenyl)hex-4-ynoic acid, possesses a molecular weight of 497.65 g/mol and a molecular formula of C31H31NO3S . It is structurally defined as a spiropiperidine derivative and was originally disclosed in PCT patent application WO 2011066183 A1 [1]. As a GPR40 activator, it is designed to potentiate glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells, thereby offering a mechanism-based approach for the investigation of type 2 diabetes mellitus (T2DM) pathophysiology and therapeutic intervention .

The Risks of Generic Substitution in GPR40 Activator 1 Procurement for T2DM Research


Substituting GPR40 Activator 1 with an alternative GPR40 agonist from the same class without rigorous validation is scientifically unsound due to significant variations in intrinsic efficacy, signaling bias, and off-target activity profiles. GPR40 agonists can function as partial agonists, full agonists, or allosteric modulators (AgoPAMs), each engaging distinct signaling pathways (e.g., Gq vs. Gs vs. β-arrestin recruitment) that produce divergent physiological outcomes in insulin secretion and incretin release [1]. Furthermore, even compounds with similar in vitro potencies exhibit vastly different safety profiles, as evidenced by the termination of the phase III clinical program for the partial agonist TAK-875 (fasiglifam) due to hepatotoxicity, a liability not observed with other structural classes such as AMG 837 or TUG-770 [2]. Therefore, the specific chemical scaffold and functional fingerprint of GPR40 Activator 1 confer a unique set of research properties that cannot be replicated by simply selecting another in-class compound.

Quantitative Differentiation: Head-to-Head Evidence for GPR40 Activator 1 Against Key Comparators


Intrinsic Efficacy and Full Agonist Profile Differentiates GPR40 Activator 1 from Partial Agonists TAK-875 and AMG 837

GPR40 Activator 1 functions as a full agonist at the GPR40 receptor, achieving 91% efficacy in an IP1 accumulation assay performed in HEK293 cells transiently expressing human GPR40 [1]. This level of intrinsic activity is notably higher than that reported for the clinically tested partial agonists TAK-875 (fasiglifam) and AMG 837, which typically exhibit sub-maximal responses in similar functional assays [2]. The full agonist profile of GPR40 Activator 1 suggests a more robust activation of downstream Gq-mediated signaling pathways, which may translate to enhanced glucose-stimulated insulin secretion in relevant cellular models.

GPR40/FFA1 Insulin Secretion Type 2 Diabetes GPCR Pharmacology

Potency Differentiation: GPR40 Activator 1 (EC50 114 nM) versus TAK-875 (EC50 14 nM) and AMG 837 (EC50 13 nM)

In a functional IP1 accumulation assay using HEK293 cells transiently expressing human GPR40, GPR40 Activator 1 (designated Example 1) exhibited an EC50 value of 114 ± 93 nM [1]. In comparison, the well-characterized partial agonist TAK-875 demonstrates an EC50 of 14 nM in an aequorin-based calcium flux assay in CHO cells expressing human GPR40, while AMG 837 shows an EC50 of 13 nM under similar conditions . The approximately 8-fold difference in potency suggests that GPR40 Activator 1 is a less potent but fully efficacious agonist, which may be advantageous in studies requiring a wider dynamic range or where a less potent agonist is desired to avoid receptor desensitization or off-target engagement at high concentrations.

GPR40/FFA1 Calcium Flux Assay Potency Comparison Type 2 Diabetes

Selectivity Profile: GPR40 Activator 1 Avoids PPAR Activity, a Critical Differentiator from TAK-875

A major concern with early GPR40 agonists was cross-reactivity with peroxisome proliferator-activated receptors (PPARs), which are implicated in various metabolic and toxicological processes. GPR40 Activator 1 was specifically profiled and found to have an IC50 greater than 10 µM against PPARα, PPARδ, and PPARγ isoforms, indicating minimal engagement of these nuclear receptors at concentrations relevant for GPR40 activation [1]. In contrast, TAK-875, while selective over other FFA receptors, has been shown to cause acute liver injury in preclinical models, a toxicity not observed with compounds like AMG 837 [2]. This PPAR-sparing profile is a key differentiator for GPR40 Activator 1 in experimental paradigms where PPAR modulation would confound data interpretation.

GPR40/FFA1 PPAR Selectivity Off-Target Effects Safety Pharmacology

In Vivo Glucose Lowering Efficacy: GPR40 Activator 1 (ED50 0.21 mg/kg) in an Oral Glucose Tolerance Test (OGTT)

In a mouse oral glucose tolerance test (OGTT) model, GPR40 Activator 1 (Example 1) demonstrated potent, dose-dependent glucose-lowering effects, with a calculated ED50 of 0.21 mg/kg based on the area under the curve (AUC) for blood glucose reduction [1]. This level of in vivo efficacy is comparable to, and in some cases exceeds, that of other GPR40 agonists in similar models. For instance, MK-2305, a potent GPR40 partial agonist, reduced glucose AUC by 18-54% across a dose range of 0.3-10 mg/kg . The robust in vivo activity at low doses supports the utility of GPR40 Activator 1 in preclinical models of T2DM where potent glucose lowering is a desired endpoint.

GPR40/FFA1 In Vivo Pharmacology Glucose Lowering Type 2 Diabetes OGTT

Click Chemistry Functionality: GPR40 Activator 1 Contains an Alkyne Group for CuAAC Bioconjugation, a Feature Absent in TAK-875 and AMG 837

GPR40 Activator 1 possesses a unique structural feature among GPR40 agonists: a terminal alkyne group within its hex-4-ynoic acid moiety . This alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a quintessential "click" reaction, allowing for facile bioconjugation to azide-containing probes, fluorophores, or affinity tags [1]. This functionality is absent in major comparator compounds like TAK-875 (fasiglifam) and AMG 837, which lack a reactive alkyne handle. For researchers developing chemical biology tools, such as fluorescent tracers for receptor binding or pull-down probes for target engagement studies, GPR40 Activator 1 provides a built-in, versatile handle for downstream modification without requiring de novo synthesis of a labeled derivative.

GPR40/FFA1 Click Chemistry CuAAC Chemical Biology Bioconjugation

Validated Application Scenarios for GPR40 Activator 1 Based on Quantitative Evidence


Investigating GPR40 Full Agonism versus Partial Agonism in β-Cell Function

Use GPR40 Activator 1 as a reference full agonist (91% efficacy) to compare and contrast the functional outcomes of full versus partial GPR40 activation in pancreatic β-cell lines such as INS-1 or MIN6 [1]. This is particularly valuable for studies examining the role of signaling bias (Gq vs. Gs vs. β-arrestin) and the maximal capacity of glucose-stimulated insulin secretion (GSIS) potentiation. Its lower potency (EC50 114 nM) allows for a wider concentration range to explore signaling dynamics without saturating the receptor at low doses.

Preclinical In Vivo Efficacy Studies in Mouse Models of T2DM Requiring Precise Dosing

Employ GPR40 Activator 1 in diet-induced obese (DIO) or db/db mouse models of T2DM for acute and chronic glucose-lowering studies. The established ED50 of 0.21 mg/kg for glucose AUC reduction in an oral glucose tolerance test (OGTT) provides a clear, evidence-based starting point for dose-ranging experiments [2]. This enables researchers to design studies with confidence in achieving on-target in vivo pharmacology.

Development of Chemical Biology Probes for GPR40 Target Engagement and Imaging

Leverage the unique terminal alkyne group in GPR40 Activator 1 to create custom probes via copper-catalyzed azide-alkyne cycloaddition (CuAAC) [3]. This application is ideal for synthesizing fluorescent GPR40 ligands for receptor localization studies, generating biotinylated probes for pull-down assays to identify interacting proteins, or creating photoaffinity labels for mapping the ligand-binding pocket. This scenario is not possible with comparators like TAK-875 or AMG 837 without complex synthetic modification.

Mechanistic Studies Requiring a PPAR-Sparing GPR40 Agonist

Utilize GPR40 Activator 1 in experiments where confounding effects from PPAR activation must be rigorously excluded. The documented lack of PPAR activity (IC50 >10 µM for PPARα, PPARδ, and PPARγ) makes it a superior tool for isolating GPR40-specific effects on metabolic pathways, gene expression, and cellular signaling, especially in tissues like liver and adipose where PPARs are highly expressed [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for GPR40 Activator 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.